molecular formula C18H14F6N2O2 B4291333 4-(TRIFLUOROMETHYL)-N-(2-{[4-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}ETHYL)BENZAMIDE

4-(TRIFLUOROMETHYL)-N-(2-{[4-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}ETHYL)BENZAMIDE

Cat. No.: B4291333
M. Wt: 404.3 g/mol
InChI Key: UQTFZRGKXNDWQS-UHFFFAOYSA-N
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Description

N,N’-ethane-1,2-diylbis[4-(trifluoromethyl)benzamide] is an organic compound characterized by the presence of two benzamide groups connected by an ethane-1,2-diyl linker Each benzamide group is substituted with a trifluoromethyl group at the para position

Properties

IUPAC Name

4-(trifluoromethyl)-N-[2-[[4-(trifluoromethyl)benzoyl]amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F6N2O2/c19-17(20,21)13-5-1-11(2-6-13)15(27)25-9-10-26-16(28)12-3-7-14(8-4-12)18(22,23)24/h1-8H,9-10H2,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTFZRGKXNDWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCNC(=O)C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-ethane-1,2-diylbis[4-(trifluoromethyl)benzamide] typically involves the reaction of ethane-1,2-diamine with 4-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen.

Industrial Production Methods

On an industrial scale, the production of N,N’-ethane-1,2-diylbis[4-(trifluoromethyl)benzamide] follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N’-ethane-1,2-diylbis[4-(trifluoromethyl)benzamide] can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The ethane-1,2-diyl linker can be oxidized to form carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Products with different substituents replacing the trifluoromethyl groups.

    Reduction: Corresponding diamines.

    Oxidation: Dicarboxylic acids.

Scientific Research Applications

N,N’-ethane-1,2-diylbis[4-(trifluoromethyl)benzamide] has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to certain biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N,N’-ethane-1,2-diylbis[4-(trifluoromethyl)benzamide] involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amide groups can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The ethane-1,2-diyl linker provides structural flexibility, enabling the compound to adopt conformations that optimize its binding to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N,N’-ethane-1,2-diylbis[4-methylbenzamide]: Similar structure but with methyl groups instead of trifluoromethyl groups.

    N,N’-ethane-1,2-diylbis[4-chlorobenzamide]: Similar structure but with chloro groups instead of trifluoromethyl groups.

    N,N’-ethane-1,2-diylbis[4-nitrobenzamide]: Similar structure but with nitro groups instead of trifluoromethyl groups.

Uniqueness

N,N’-ethane-1,2-diylbis[4-(trifluoromethyl)benzamide] is unique due to the presence of trifluoromethyl groups, which impart distinct physicochemical properties such as increased lipophilicity and electron-withdrawing effects. These properties can enhance the compound’s biological activity and stability, making it a valuable candidate for various applications in scientific research and industry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(TRIFLUOROMETHYL)-N-(2-{[4-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}ETHYL)BENZAMIDE
Reactant of Route 2
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4-(TRIFLUOROMETHYL)-N-(2-{[4-(TRIFLUOROMETHYL)PHENYL]FORMAMIDO}ETHYL)BENZAMIDE

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